2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 59587-01-8
VCID: VC2459535
InChI: InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15)
SMILES: CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

CAS No.: 59587-01-8

Cat. No.: VC2459535

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid - 59587-01-8

Specification

CAS No. 59587-01-8
Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
IUPAC Name 2-chloro-4-(dimethylcarbamoylamino)benzoic acid
Standard InChI InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15)
Standard InChI Key RXKVDCNQFKONLD-UHFFFAOYSA-N
SMILES CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Canonical SMILES CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is an organic compound characterized by a benzoic acid core with a chloro substituent at position 2 and a dimethylcarbamoyl amino group at position 4. This unique structural arrangement contributes to its distinctive chemical properties and potential applications in various scientific fields .

Basic Chemical Information

PropertyValue
CAS Number59587-01-8
Molecular FormulaC₁₀H₁₁ClN₂O₃
Molecular Weight242.66 g/mol
IUPAC Name2-chloro-4-(dimethylcarbamoylamino)benzoic acid
Melting Point181-183°C
AppearanceSolid, Off-White to Pale Yellow
Storage Condition-20°C

The compound features several functional groups that contribute to its chemical behavior and reactivity profile, including a carboxylic acid moiety, an aromatic ring with a chloro substituent, and a dimethylcarbamoyl amino group .

Structural Representation

The structural representation of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid can be described using various chemical notations:

Notation TypeRepresentation
SMILESCN(C)C(=O)Nc1ccc(C(=O)O)c(Cl)c1
InChIInChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15)

These notations provide standardized representations of the compound's structure, facilitating its identification in chemical databases and literature .

Physical and Chemical Properties

Physical Properties

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid exhibits specific physical characteristics that are relevant for its handling and application in research settings:

PropertyDescription
SolubilitySlightly soluble in DMSO and Methanol (may require sonication)
State at Room TemperatureSolid
ColorOff-White to Pale Yellow
StabilityStore at -20°C for optimal preservation

The compound's limited solubility in common organic solvents necessitates specific dissolution techniques for laboratory applications .

Chemical Properties

The chemical reactivity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is primarily determined by its functional groups:

  • The carboxylic acid group (-COOH) exhibits typical acidic properties and can participate in esterification, amidation, and salt formation reactions.

  • The dimethylcarbamoyl group provides potential for hydrogen bonding and specific intermolecular interactions.

  • The chloro substituent influences the electronic distribution in the aromatic ring, affecting its reactivity and potential for substitution reactions.

Synthesis Methods

General Synthetic Approach

Based on synthetic approaches described for related compounds, the synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid typically involves reaction pathways starting from suitable benzoic acid derivatives .

Typical Synthetic Pathway

A common synthesis method likely involves:

  • Starting with 2-chloro-4-aminobenzoic acid as the primary precursor

  • Reacting with dimethylcarbamoyl chloride under controlled conditions

  • Using appropriate bases (such as sodium hydroxide) to facilitate the reaction

  • Purification through crystallization or other separation techniques

The reaction typically proceeds via nucleophilic acyl substitution, where the amino group of the starting material attacks the carbonyl carbon of dimethylcarbamoyl chloride.

Reaction Conditions

Optimal reaction conditions for the synthesis might include:

ParameterTypical Conditions
Temperature4-10°C during addition, then ambient temperature
SolventAqueous medium with potential co-solvents
pH ControlBasic conditions during reaction, acidic for isolation
Reaction TimeSeveral hours to ensure completion
PurificationRecrystallization from ethanol-water mixture

These conditions are extrapolated from similar reactions described for related compounds in the search results .

Analytical Characterization

Modern analytical techniques enable comprehensive characterization of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid:

Spectroscopic Analysis

Spectroscopic data provides critical information about the compound's structure:

Analytical TechniqueExpected Characteristics
FTIRCharacteristic bands for O-H stretching (carboxylic acid), C=O stretching (carboxylic acid and amide), N-H stretching, and C-Cl stretching
¹H NMRSignals for aromatic protons, N-H proton, and methyl groups of the dimethylcarbamoyl moiety
¹³C NMRSignals for aromatic carbons, carbonyl carbons, and methyl carbons
Mass SpectrometryMolecular ion peak at m/z 242 (M+) with characteristic isotope pattern due to chlorine

These analytical profiles are essential for confirming the identity and purity of the synthesized compound .

Chromatographic Analysis

Chromatographic techniques such as HPLC can be employed for purity assessment, with typical parameters including:

  • Stationary phase: C18 reverse phase column

  • Mobile phase: Gradient of acetonitrile and water with buffer

  • Detection: UV absorption at appropriate wavelengths

Biological ActivityPotential Role
Enzyme InhibitionRelated para-aminobenzoic acid analogs have demonstrated acetylcholinesterase (AChE) inhibitory activity
Anti-inflammatorySome benzoic acid derivatives exhibit anti-inflammatory properties
AntimicrobialCertain substituted benzoic acids show antimicrobial activity

The unique structural features of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid may contribute to specific biological activities that warrant further investigation .

Structure-Activity Relationships

The specific arrangement of functional groups in 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid may influence its biological activity:

  • The chloro substituent can affect lipophilicity and binding to biological targets

  • The dimethylcarbamoyl group may participate in specific hydrogen bonding interactions with enzyme binding sites

  • The carboxylic acid moiety provides potential for ionic interactions with biological targets

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide insight into the potential properties and applications of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid:

CompoundStructural DifferenceNotable Properties
2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acidPosition of dimethylcarbamoyl amino group (5 vs. 4)Used as intermediate in organic synthesis
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acidContains phenylsulfonyl group instead of dimethylcarbamoylDifferent electronic and steric properties
4-[(2-chloroacetamido)]benzoic acidDifferent substitution pattern and amide linkageStudied for local anesthetic properties

These structural analogues provide context for understanding the unique characteristics of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid .

Functional Group Contributions

  • The chloro substituent at position 2 affects the electronic distribution in the aromatic ring and introduces specific steric effects.

  • The dimethylcarbamoyl amino group at position 4 provides potential hydrogen bonding sites and contributes to solubility characteristics.

  • The carboxylic acid function allows for various chemical transformations and contributes to the compound's acidity .

Current Research and Future Directions

Ongoing Research

Current research involving 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid and related compounds focuses on:

  • Development of improved synthetic methodologies

  • Investigation of potential biological activities

  • Utilization as building blocks for more complex molecules with specific applications

Future Research Opportunities

Based on the properties and applications of related compounds, future research directions may include:

  • Comprehensive biological activity screening

  • Development of structure-activity relationships

  • Exploration of potential pharmaceutical applications

  • Investigation of the compound's role as an intermediate in the synthesis of bioactive molecules

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